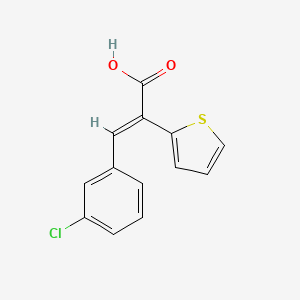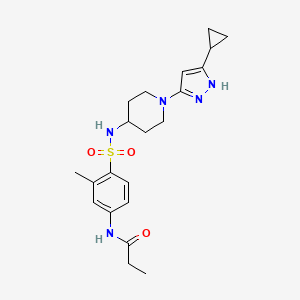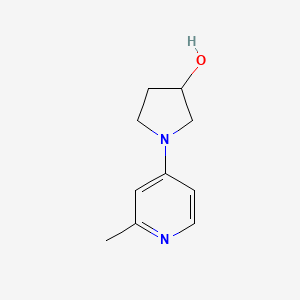![molecular formula C7H12O2 B2508325 1-(2-オキサビシクロ[2.1.1]ヘキサン-1-イル)エタノール CAS No. 2243509-28-4](/img/structure/B2508325.png)
1-(2-オキサビシクロ[2.1.1]ヘキサン-1-イル)エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Oxabicyclo[211]hexan-1-yl)ethanol is a compound characterized by its unique bicyclic structure, which includes an oxygen atom within the ringIts molecular formula is C7H12O2, and it has a molecular weight of 128.17 g/mol .
科学的研究の応用
1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol has several applications in scientific research:
作用機序
Mode of Action
It is known that the compound is synthesized via a stepwise two-electron formal [2+3] cycloaddition between silyl enol ethers and bicyclo [110]butanes under Lewis acid catalysis .
Biochemical Pathways
It is known that the compound is part of a class of molecules known as 2-oxabicyclo [211]hexanes, which have been incorporated into the structure of several drugs and agrochemicals .
Result of Action
It is known that the replacement of the phenyl ring in certain agrochemicals with 2-oxabicyclo[211]hexanes dramatically improved their water solubility, reduced lipophilicity, and most importantly retained bioactivity .
生化学分析
Biochemical Properties
It has been suggested that this compound could interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol typically involves the use of photochemical [2 + 2] cycloaddition reactions. This method allows for the efficient creation of the bicyclic structure. The reaction conditions often include the use of ultraviolet light and specific catalysts to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to handle the ultraviolet light and ensure consistent reaction conditions. Additionally, the process may be optimized to increase yield and reduce production costs .
化学反応の分析
Types of Reactions: 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
類似化合物との比較
2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in their functional groups.
Cyclopropane Derivatives: These compounds also feature a three-membered ring but lack the oxygen atom present in 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol.
Cyclohexane Derivatives: These compounds have a six-membered ring structure and are often used as bioisosteres in medicinal chemistry.
Uniqueness: 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol is unique due to its oxygen-containing bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new bioactive molecules .
特性
IUPAC Name |
1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(8)7-2-6(3-7)4-9-7/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHKVWPWHZJDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)


![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)

![1-(1,3-benzoxazol-2-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)pyrrolidine-2-carboxamide](/img/structure/B2508252.png)
![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)


![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)
![(Z)-5-(4-bromobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2508261.png)
![methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B2508262.png)


